BenchChemオンラインストアへようこそ!

7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

CYP450 inhibition coumarin metabolism nicotine cessation

7-Hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one belongs to the 7-hydroxycoumarin (umbelliferone) family, bearing a pyrrolidin-1-ylmethyl substitution at the C-4 position of the chromen-2-one core. The compound is synthesized via a Mannich reaction between 7-hydroxycoumarin, formaldehyde, and pyrrolidine.

Molecular Formula C14H15NO3
Molecular Weight 245.278
CAS No. 1353878-28-0
Cat. No. B2757147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
CAS1353878-28-0
Molecular FormulaC14H15NO3
Molecular Weight245.278
Structural Identifiers
SMILESC1CCN(C1)CC2=CC(=O)OC3=C2C=CC(=C3)O
InChIInChI=1S/C14H15NO3/c16-11-3-4-12-10(9-15-5-1-2-6-15)7-14(17)18-13(12)8-11/h3-4,7-8,16H,1-2,5-6,9H2
InChIKeyUJVZAUBWPMKTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 7-Hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one (CAS 1353878-28-0) – A Differentiated Coumarin Building Block


7-Hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one belongs to the 7-hydroxycoumarin (umbelliferone) family, bearing a pyrrolidin-1-ylmethyl substitution at the C-4 position of the chromen-2-one core . The compound is synthesized via a Mannich reaction between 7-hydroxycoumarin, formaldehyde, and pyrrolidine . Its molecular formula is C14H15NO3 (MW 245.27 g/mol), with typical commercial specifications reporting purity of 97–98% . As a heterocyclic building block, it occupies a defined niche within the coumarin scaffold space, but without systematic comparative data, its selection should be based on the specific functional requirements of the target application.

Why 7-Hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin Analogs


Coumarin derivatives with identical core scaffolds but distinct substitution patterns exhibit divergent target engagement and selectivity profiles. For instance, 4-methylumbelliferone (4-MU) is a substrate for UDP-glucuronosyltransferases, while the pyrrolidine-bearing analog may engage CYP2A6 via a distinct mechanism involving the basic amine [1]. In related series, shifting the pyrrolidin-1-ylmethyl substituent from the C-4 to the C-3 position dramatically alters biological activity from CYP inhibition to MAO-A inhibition [2]. The presence of the ionizable pyrrolidine moiety further distinguishes this compound from neutral 7-hydroxycoumarin congeners, influencing solubility, salt-formation potential, and membrane permeability in ways that cannot be recapitulated by analogs lacking a basic amine. Therefore, generic substitution without direct comparative data risks functional non-equivalence in procured research materials.

Quantitative Comparative Evidence for 7-Hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one


CYP2A6 Inhibitory Potency vs. Parent 7-Hydroxycoumarin

In a human liver microsome assay measuring coumarin 7-hydroxylation, 7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one displayed an IC50 of 50 nM, indicating potent CYP2A6 inhibition [1]. The parent compound 7-hydroxycoumarin (umbelliferone) serves as the natural substrate for CYP2A6 rather than an inhibitor, with a reported Km of approximately 1–2 μM [2]. This functional reversal from substrate to nanomolar inhibitor is a critical differentiation point. However, the comparator datum is not from a direct head-to-head experiment; the parent compound's kinetic parameters derive from independent published studies.

CYP450 inhibition coumarin metabolism nicotine cessation

CYP2A6 Selectivity Over CYP3A4 vs. Methoxsalen as Reference Inhibitor

The 2023 study by Yamaguchi et al. on coumarin-based CYP2A6 inhibitors demonstrated that certain 4-substituted coumarin derivatives achieved CYP2A6 IC50 values below 100 nM while maintaining >20-fold selectivity over CYP3A4 [1]. Methoxsalen (8-methoxypsoralen), the clinical reference CYP2A6 inhibitor, also inhibits CYP3A4, raising drug-drug interaction concerns. Although the exact compound 7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one was not explicitly listed among the tested analogs in the abstract, structurally similar 4-aminoalkyl coumarins in the same study showed IC50 values of 330–1,000 nM for CYP2A6, providing a class-level benchmark [2]. Direct selectivity data for the target compound is absent from the open literature.

CYP selectivity drug-drug interaction methoxsalen

Irreversible CYP2A6 Inhibition (Ki) vs. Reversible Potency Gap

BindingDB reports a Ki of 29,000 nM (29 μM) for irreversible CYP2A6 inhibition by the target compound, as determined by double reciprocal plot analysis in human liver microsomes [1]. In contrast, the IC50 for reversible inhibition is 50 nM. The ~580-fold difference between reversible IC50 and irreversible Ki suggests that the compound acts predominantly as a reversible inhibitor with weak time-dependent inactivation. By comparison, methoxsalen is a potent mechanism-based inhibitor with time-dependent IC50 shifts. This large potency gap may be advantageous for applications requiring reversible CYP2A6 modulation, distinguishing the compound from suicide inhibitors like methoxsalen.

mechanism-based inhibition irreversible binding Ki

Recommended Application Scenarios for 7-Hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one Based on Quantitative Evidence


In Vitro CYP2A6 Inhibition Tool Compound for Nicotine Metabolism Studies

With an IC50 of 50 nM against CYP2A6 in human liver microsomes [1], this compound may serve as a reversible inhibitor probe for studying nicotine C-oxidation and coumarin 7-hydroxylation pathways. Its preference for reversible over irreversible binding could make it useful for washout experiments that are not feasible with mechanism-based inactivators like methoxsalen. Researchers should independently verify CYP2A6 selectivity over CYP3A4 before use.

Lead Scaffold for Smoking Cessation Drug Discovery Programs

The 4-(pyrrolidin-1-ylmethyl) substitution pattern provides a starting point for structure-activity relationship (SAR) exploration around CYP2A6-selective inhibitors relevant to smoking cessation, as outlined in the 2023 Yamaguchi et al. study on coumarin CYP2A6 inhibitors [2]. The basic amine handle allows salt formation and may improve aqueous solubility relative to neutral coumarins, an advantage for in vivo formulation development.

Pharmacological Differentiation Study Against Methoxsalen in CYP Panel Screens

Given methoxsalen's dual CYP2A6/CYP3A4 inhibition profile, procurement of this compound enables head-to-head selectivity screening in CYP inhibition panels. The 2023 coumarin CYP2A6 inhibitor study demonstrated that 4-substituted coumarin analogs can achieve >20-fold selectivity, a benchmark that this compound could be tested against [2].

Quote Request

Request a Quote for 7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.